Product packaging for Acetanilide, 2',5'-diborono-(Cat. No.:CAS No. 101651-68-7)

Acetanilide, 2',5'-diborono-

Cat. No.: B13744711
CAS No.: 101651-68-7
M. Wt: 222.80 g/mol
InChI Key: XYGXYTKKXHFLLI-UHFFFAOYSA-N
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Description

Acetanilide, 2',5'-diborono- is a specialized organic compound with the molecular formula C8H11B2NO5 and a molecular weight of 222.80 g/mol . This molecule is characterized as an acetanilide core structure functionalized with two borono groups (-B(OH)2) at the 2' and 5' positions of the phenyl ring . The presence of these boronic acid functional groups is of significant interest in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in the synthesis of complex biaryl structures for pharmaceuticals and organic materials. While the specific biological and mechanistic studies for this derivative are not extensively documented in the current literature, its structural features suggest potential as a building block or intermediate in medicinal chemistry and chemical biology. Researchers can explore its utility in developing protease inhibitors or sensors, leveraging the ability of boronic acids to form reversible complexes with diols and hydroxyl groups found in biological molecules. This product, (2-acetamido-4-boronophenyl)boronic acid, is provided exclusively for laboratory research purposes . Acetanilide, 2',5'-diborono- is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11B2NO5 B13744711 Acetanilide, 2',5'-diborono- CAS No. 101651-68-7

Properties

CAS No.

101651-68-7

Molecular Formula

C8H11B2NO5

Molecular Weight

222.80 g/mol

IUPAC Name

(2-acetamido-4-boronophenyl)boronic acid

InChI

InChI=1S/C8H11B2NO5/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10(15)16/h2-4,13-16H,1H3,(H,11,12)

InChI Key

XYGXYTKKXHFLLI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)B(O)O)NC(=O)C)(O)O

Origin of Product

United States

Synthetic Methodologies for Acetanilide, 2 ,5 Diborono and Its Analogues

Direct Boronation Strategies for Acetanilide (B955) Derivatives

Direct C-H activation and subsequent borylation represent an atom-economical approach to organoboron compounds, avoiding the need for pre-functionalized starting materials like haloaromatics. nih.govrsc.org The success and regioselectivity of these reactions are highly dependent on the choice of transition metal catalyst and reaction conditions.

Transition metal catalysis is a powerful tool for the direct functionalization of otherwise inert C-H bonds. snnu.edu.cn Iridium, rhodium, and palladium complexes are most prominent in this field, each offering unique reactivity and selectivity profiles for the borylation of acetanilide and its derivatives.

Iridium-based catalysts, often utilizing bipyridine ligands, are highly effective for C-H borylation. researchgate.net The regioselectivity is typically governed by steric factors, leading to borylation at the least hindered C-H bond. umich.edu For unsubstituted acetanilide, some iridium systems can produce the meta-borylated product with high selectivity (92%), while the presence of substituents, particularly at the ortho position, can lead to non-selective borylation. nih.govresearchgate.net The development of bulky phosphine (B1218219) ligands for iridium has enabled para-selective C-H borylation of certain benzene (B151609) derivatives. nih.gov

Palladium-catalyzed reactions offer an alternative approach. Fu and colleagues reported a Pd(OAc)₂-catalyzed ortho-borylation of acetanilides that proceeds under acidic conditions with complete regioselectivity. rsc.org This method avoids the decomposition of the borylated product and does not require an inert atmosphere. rsc.org The proposed mechanism involves C-H activation by the Pd(II) center as the rate-determining step. rsc.org Dual catalytic systems that merge palladium-catalyzed C-H activation with photoredox catalysis have also been developed for the ortho-acylation of acetanilide derivatives, showcasing the versatility of activating this specific C-H bond. beilstein-journals.org

Catalyst SystemDirecting GroupKey Features & SelectivitySource(s)
[Ir(µ-OMe)(cod)]₂ / LigandAmideCan achieve meta-selective borylation of unsubstituted acetanilide. nih.gov, researchgate.net
Pd(OAc)₂ / BenzoquinoneAmideAchieves complete ortho-borylation under acidic conditions. rsc.org, bohrium.com
Rhodium ComplexesAmideUsed in C-H activation and annulation reactions of acetanilides. beilstein-journals.org

The electronic nature of the acetanilide ring system, influenced by the ortho, para-directing acetamido group, makes it susceptible to electrophilic aromatic substitution. scribd.comscribd.com In reactions like bromination, electrophiles are directed to the ortho and para positions. embibe.com While direct electrophilic borylation of arenes is less common than metal-catalyzed pathways, the principles of electrophilic substitution are relevant. The generation of a highly reactive boron electrophile would be required to react directly with the electron-rich aromatic ring.

Conversely, nucleophilic boronation strategies typically involve a carbon nucleophile attacking a boron electrophile. This is most commonly achieved by first converting an aryl halide into an organometallic species (e.g., organolithium or Grignard reagent), which then reacts with a borate (B1201080) ester like triisopropyl borate. psu.edu This approach falls more naturally under stepwise synthesis from pre-functionalized precursors. The acetamido group itself is not typically a strong enough nucleophile to participate directly in these reactions without prior deprotonation. quora.com

Stepwise Synthesis from Precursors Containing Boron Moieties

A more traditional and often more controlled method for synthesizing complex molecules like Acetanilide, 2',5'-diborono- involves building the molecule in a stepwise fashion from precursors that already contain one or more boron groups or functionalities that can be converted into them.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide using a palladium catalyst. msu.eduwikipedia.org This reaction is exceptionally versatile and can be used to construct the target molecule. For instance, a dihalo-acetanilide could be subjected to a Miyaura borylation reaction, which selectively converts one halide to a boronic ester, followed by a Suzuki coupling at the second halide position. organic-chemistry.org

The sequence could involve:

Synthesis of a dihalo-acetanilide (e.g., 2,5-dibromoacetanilide).

A selective Miyaura borylation to produce a borylated haloacetanilide (e.g., 2-bromo-5-(pinacolboryl)acetanilide).

A second borylation or a coupling reaction at the remaining halide position.

The choice of base is crucial in these reactions to facilitate the transmetalation step while avoiding premature coupling or decomposition. organic-chemistry.orgorganic-chemistry.org

For complex substitution patterns, a multi-step sequence provides maximum control. A common strategy involves the sequential metalation and borylation of a dihalo-aromatic compound. researchgate.net An example pathway starting from a precursor like 2,5-dibromoacetanilide would be:

First Borylation: The dihalide is treated with a strong base like n-butyllithium at low temperature to induce a lithium-halogen exchange at one position. This organolithium intermediate is then quenched with an electrophilic boron source, such as trialkyl borate, to install the first boronic ester group.

Second Borylation: The resulting monoborylated halo-acetanilide is then subjected to a second lithium-halogen exchange, followed by quenching with a borate ester to install the second boron moiety.

This stepwise approach allows for the precise placement of the borono groups, making it a reliable, albeit longer, route to specifically substituted diboronic acids like Acetanilide, 2',5'-diborono-. researchgate.net

Green Chemistry Principles in Acetanilide, 2',5'-diborono- Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are safer for human health. researchgate.net These principles are increasingly being applied to the synthesis of organoboron compounds. boronmolecular.com

Key green approaches applicable to boronic acid synthesis include:

Atom Economy: Direct C-H borylation is inherently more atom-economical than stepwise syntheses that require pre-functionalization and generate stoichiometric byproducts. nih.gov

Use of Greener Solvents: Many modern protocols for boronic acid synthesis have been optimized to use environmentally friendly solvents like ethanol, or to reduce solvent use altogether. nih.govrsc.org

Mechanochemistry: A solvent-free approach involving simple grinding of a boronic acid with a diol has been reported for the efficient formation of boronic esters, eliminating the need for solvents and complex work-up procedures. psu.edu

Low Toxicity of Reagents: Boronic acids and their derivatives are generally considered to have low toxicity, making them 'green' compounds that ultimately degrade to eco-friendly boric acid. boronmolecular.comnih.gov

Green Chemistry ApproachDescriptionRelevance to Boronic Acid SynthesisSource(s)
Mechanochemistry Performing reactions by grinding solids together without a solvent.A facile and environmentally benign method for forming boronic acid esters from boronic acids and diols. psu.edu
Use of Green Solvents Employing solvents like ethanol, which have low toxicity and are biodegradable.Protocols for ipso-hydroxylation of arylboronic acids show excellent yields in ethanol. nih.gov, rsc.org
Multicomponent Reactions Combining three or more reactants in a single step to form a product, improving atom economy.Used to produce novel boron-containing molecules, reducing steps and purification needs. nih.gov
Low Reagent Toxicity Utilizing starting materials and generating products with minimal environmental and health impact.Boronic acids are noted for their low toxicity and degradation to boric acid. nih.gov, boronmolecular.com

Solvent-Free and Aqueous Reaction Media for Boronation

In recent years, a strong emphasis has been placed on developing environmentally benign synthetic methods, moving away from traditional reliance on volatile and often hazardous organic solvents. numberanalytics.comimist.ma For the borylation of acetanilide derivatives, significant progress has been made in utilizing solvent-free and aqueous reaction systems.

Mechanochemistry , a solvent-free technique involving mechanical force to induce chemical reactions, has emerged as a powerful tool. researchgate.net Iridium(I)-catalyzed C-H borylation reactions have been successfully carried out using mechanochemical methods, such as ball milling. nih.govoup.com These reactions can often proceed in air, eliminating the need for inert atmospheres typically required in solution-based catalysis. researchgate.netnih.gov For instance, the mechanochemical C-H borylation of various heteroaromatic compounds has been shown to produce arylboronates in good to excellent yields with minimal or no solvent. researchgate.netnih.gov This approach not only reduces organic solvent waste but can also lead to different reactivity and selectivity compared to solution-phase reactions. oup.com The utility of mechanochemistry has been demonstrated in the palladium-catalyzed borylation of aryl halides, offering a practical and sustainable alternative to conventional methods. nih.gov

Aqueous media represents another green alternative for borylation reactions. numberanalytics.com Water is an ideal solvent due to its abundance, non-toxicity, and non-flammability. numberanalytics.comjalsnet.com The development of water-soluble catalysts and reagents has enabled reactions like the chlorination of acetanilide derivatives to be performed efficiently in water. jalsnet.com While direct examples for the diboronation of acetanilide in purely aqueous media are less common, the principles of using water as a solvent are being actively explored in related transformations. numberanalytics.comjalsnet.com For example, greener procedures for the bromination of acetanilide have been developed using aqueous mixtures, which reduces the hazards associated with using elemental bromine and organic solvents like glacial acetic acid. youtube.comscribd.com

Table 1: Comparison of Reaction Media for Borylation and Related Halogenation Reactions
Reaction TypeReaction MediumKey AdvantagesReference
Iridium(I)-Catalyzed C-H BorylationMechanochemical (Solvent-Free)Eliminates bulk solvent, can be performed in air, high yields. researchgate.netnih.gov
Palladium-Catalyzed BorylationMechanochemical (Solvent-Free)Practical, sustainable, avoids dry/degassed organic solvents. nih.gov
Bromination of AcetanilideAqueous MixtureReduces toxicity of bromine, avoids hazardous organic solvents. youtube.com
Chlorination of Acetanilide DerivativesAqueous MediumOrganic solvent-free, efficient, uses easy-to-handle reagents. jalsnet.com

Atom Economy and Waste Minimization in Synthetic Routes

The principles of green chemistry emphasize the importance of atom economy , which aims to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.govresearchgate.net In the synthesis of Acetanilide, 2',5'-diborono- and its analogs, several strategies are employed to enhance atom economy and reduce waste generation.

C-H borylation reactions are inherently more atom-economical than traditional methods that require pre-functionalized starting materials. rsc.org By directly converting a C-H bond to a C-B bond, the need for leaving groups and the generation of stoichiometric byproducts are significantly reduced. rsc.org Multicomponent reactions (MCRs) are another excellent example of atom-economical processes, where three or more reactants combine in a single step to form the product, avoiding the isolation of intermediates and the associated waste. nih.gov

The use of catalytic processes is fundamental to improving atom economy. rsc.org Catalytic C-H borylation, for example, uses a small amount of a catalyst to generate a large amount of product, in contrast to stoichiometric reagents. illinois.edu Furthermore, the development of recyclable catalytic systems is a key area of research to further minimize waste. rsc.org

Waste minimization is also addressed by reducing the use of auxiliary substances like solvents and separation agents. imist.ma Solvent-free mechanochemical synthesis is a prime example of this, as it often eliminates the need for bulk organic solvents altogether. nih.govresearchgate.net When solvents are necessary, the use of greener alternatives like water or bio-based solvents is preferred. numberanalytics.com

Table 2: Strategies for Improving Atom Economy and Waste Minimization
StrategyDescriptionExample ApplicationReference
C-H FunctionalizationDirect conversion of C-H bonds to desired functional groups, avoiding pre-functionalization steps.Iridium-catalyzed C-H borylation of arenes. rsc.org
CatalysisUse of small amounts of catalysts instead of stoichiometric reagents to promote reactions.Palladium-catalyzed borylation of aryl halides. nih.gov
MechanochemistrySolvent-free or low-solvent reactions induced by mechanical energy, reducing solvent waste.Solid-state iridium(I)-catalyzed C-H borylation. oup.com
Aqueous MediaUsing water as a safe and environmentally benign solvent.Chlorination of aromatic compounds in water. jalsnet.com
Multicomponent ReactionsCombining three or more reactants in a single step to increase efficiency and reduce waste.Synthesis of boron-containing esters. nih.gov

Optimization of Reaction Conditions and Scalability Studies

The optimization of reaction conditions is crucial for developing efficient, high-yielding, and scalable synthetic protocols. researchgate.netbeilstein-journals.org For the synthesis of Acetanilide, 2',5'-diborono-, this involves a systematic investigation of various parameters such as catalyst systems, ligands, solvents, temperature, and reaction time.

High-throughput experimentation (HTE) has become an invaluable tool for the rapid screening and optimization of reaction conditions. nih.govchemrxiv.org This approach allows for the parallel execution of numerous experiments, enabling a comprehensive evaluation of different catalysts and ligands for C-H borylation. nih.gov For instance, studies have focused on comparing various iridium-based catalytic systems with different ligands to achieve desired regioselectivity and functional group tolerance. nih.govnih.gov The choice of ligand can significantly influence the outcome of the reaction, with some ligands promoting unprecedented acceleration under specific conditions like mechanochemical synthesis. oup.com

Once optimized conditions are established, scalability studies are essential to ensure that the synthesis can be reliably performed on a larger, preparative scale. d-nb.inforsc.org A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine, a related bromo-substituted bipyridine, has been reported, demonstrating the feasibility of producing multi-gram quantities of such intermediates. nih.gov The transition from small-scale optimization to gram-scale production often requires further adjustments to reaction parameters to maintain yield and purity. d-nb.info

Table 3: Key Parameters for Optimization and Scalability
ParameterImportance in Optimization and ScalabilityExampleReference
Catalyst SystemDetermines reaction efficiency, selectivity, and functional group tolerance.Screening of various iridium catalysts for C-H borylation. nih.govnih.gov
LigandInfluences catalyst activity, stability, and regioselectivity.Use of bipyridine ligands with specific functional groups to enhance reactivity. oup.com
Solvent/Reaction MediumAffects solubility, reaction rates, and environmental impact.Comparing conventional organic solvents with greener alternatives like water or solvent-free conditions. nih.govnumberanalytics.com
TemperatureImpacts reaction kinetics and selectivity.Optimizing temperature to maximize yield and minimize side reactions. nih.gov
Reaction TimeCrucial for ensuring reaction completion and maximizing throughput.Monitoring reaction progress to determine the optimal duration. nih.gov
Reactant ConcentrationCan affect reaction rates and product distribution.Adjusting concentrations for efficient large-scale synthesis. d-nb.info

Chemical Reactivity and Transformation Pathways of Acetanilide, 2 ,5 Diborono

Reactions Involving Borono Groups (B(OH)2)

The two boronic acid groups at the 2' and 5' positions of the aromatic ring are the primary sites for carbon-carbon bond formation and derivatization into other valuable organoboron species.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. Acetanilide (B955), 2',5'-diborono-, with its two boronic acid functionalities, is an excellent substrate for sequential or double cross-coupling reactions, allowing for the synthesis of complex poly-aryl systems.

The reaction can be controlled to achieve either mono- or di-substitution by carefully managing the stoichiometry of the coupling partners. For instance, reacting Acetanilide, 2',5'-diborono- with one equivalent of an aryl halide can selectively functionalize one boronic acid group. Subsequent reaction with a different aryl halide can then lead to an unsymmetrical product. Alternatively, using two or more equivalents of an aryl halide can facilitate a double Suzuki-Miyaura coupling to produce symmetrical tetra-aryl structures. Diarylnaphthalenes, for example, have been synthesized via a double Suzuki-Miyaura cross-coupling of naphthalene (B1677914) 1,4-diboronic acid with aryl bromides, demonstrating the feasibility of such transformations. uwindsor.ca

The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Representative Conditions for Double Suzuki-Miyaura Coupling

CatalystBaseSolventTypical SubstratesReference
Pd(PPh₃)₄Na₂CO₃Toluene (B28343)Aryl Bromides uwindsor.ca
Pd(OAc)₂ / LigandK₃PO₄Dioxane/WaterAryl Chlorides organic-chemistry.org
Pd/CK₂CO₃Ethanol/WaterAryl Iodides uwindsor.ca

Boronic acids are often converted into more stable or differently reactive derivatives, such as boronate esters and trifluoroborates. These derivatives can offer advantages in terms of stability, purification, and reactivity in subsequent reactions.

Boronate Esters: Acetanilide, 2',5'-diborono- can be readily converted to its corresponding bis(boronate esters) by condensation with diols, most commonly pinacol (B44631) (2,3-dimethyl-2,3-butanediol). This transformation is typically achieved by heating the diboronic acid with pinacol in a solvent like toluene or THF, with azeotropic removal of water. The resulting pinacol esters are generally more stable to chromatography and less prone to protodeboronation than the free boronic acids.

Trifluoroborates: Treatment of Acetanilide, 2',5'-diborono- with potassium hydrogen fluoride (B91410) (KHF₂) in an aqueous or methanolic solution yields the corresponding potassium bis(trifluoroborate) salt. These salts are typically crystalline, air-stable solids that are easy to handle and purify. Aryltrifluoroborates are robust and can be used in various coupling reactions, often exhibiting unique reactivity compared to their boronic acid counterparts.

The ability to selectively convert one boronic acid group while leaving the other as a different derivative allows for orthogonal synthetic strategies, enabling stepwise functionalization of the molecule.

The carbon-boron bond in Acetanilide, 2',5'-diborono- is susceptible to cleavage and replacement by other functional groups, a process known as ipso-substitution.

Protodeboronation: This is the replacement of a boronic acid group with a hydrogen atom. It is a common side reaction in Suzuki-Miyaura couplings but can also be a deliberate synthetic step. The reaction can be promoted under acidic, basic, or even neutral aqueous conditions, and its rate is highly dependent on the electronic nature of the aryl group and the pH of the medium. acs.orgwikipedia.orged.ac.uk For Acetanilide, 2',5'-diborono-, the electron-donating nature of the acetamido group could influence the rate of this process.

Halodeboronation: The boronic acid groups can be replaced by halogens. For example, treatment with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) provides a mild and regioselective method to introduce iodine or bromine at the positions of the boron moieties. organic-chemistry.orgthieme-connect.com This offers a route to halogenated acetanilides that might be difficult to access through direct electrophilic halogenation due to regioselectivity issues.

Hydroxylation: The boronic acid can be oxidized to a hydroxyl group, effectively converting an arylboronic acid into a phenol. Common reagents for this transformation include hydrogen peroxide (H₂O₂) under basic conditions or other oxidants like Oxone®. nih.govresearchgate.net This would transform Acetanilide, 2',5'-diborono- into a dihydroxyacetanilide derivative.

Reactivity at the Amide Nitrogen and Aromatic Ring

The acetanilide portion of the molecule also possesses reactive sites at the amide nitrogen and the unsubstituted positions on the aromatic ring.

The nitrogen atom of the acetanilide group is a secondary amide and is generally less nucleophilic than an amine due to the delocalization of its lone pair into the adjacent carbonyl group. However, under specific conditions, it can undergo further reactions.

N-Alkylation: The amide proton can be removed by a strong base (e.g., sodium hydride) to form an amidate anion, which can then be alkylated with an alkyl halide. Palladium-catalyzed N-alkylation has also been reported for acetanilides, providing a pathway to tertiary amides.

N-Acylation: While less common, N-acylation to form a diacyl-aniline derivative (an imide) is also possible, typically requiring a potent acylating agent and forcing conditions. The synthesis of acetanilide derivatives can be achieved using various acetylating agents, including acetic anhydride (B1165640) or even acetic acid under microwave irradiation. google.comymerdigital.com

The remaining C-H bonds on the aromatic ring (at the 3'-, 4'-, and 6'-positions) are available for electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the combined directing effects of the three existing substituents.

Directing Effects:

Acetamido Group (-NHCOCH₃): This is a powerful activating group and an ortho, para-director due to the resonance donation of the nitrogen lone pair.

Borono Groups (-B(OH)₂): This group is deactivating and a meta-director due to the electron-withdrawing inductive effect of the boron atom.

Regioselectivity Analysis: In Acetanilide, 2',5'-diborono-, the acetamido group at C-1 strongly activates the ortho position (C-6) and the para position (C-4). The borono group at C-2 directs incoming electrophiles to its meta positions (C-4). The borono group at C-5 directs to its meta position (C-3).

The powerful activating and directing effect of the acetamido group typically dominates. Therefore, electrophilic substitution is most likely to occur at the positions most activated by this group, which are C-4 and C-6. Between these two, the C-4 position is sterically less hindered and is electronically favored by one of the borono groups (meta-directing effect). The C-6 position is ortho to the bulky acetamido group. Consequently, electrophilic aromatic substitution reactions like halogenation or sulfonation are expected to show a high preference for the C-4 position. ijarsct.co.in

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentPredicted Major ProductReference (for directing effects)
BrominationBr₂ / Acetic Acid4'-Bromo-acetanilide, 2',5'-diborono- ijarsct.co.in
NitrationHNO₃ / H₂SO₄4'-Nitro-acetanilide, 2',5'-diborono- rsc.org
SulfonationFuming H₂SO₄4'-Sulfo-acetanilide, 2',5'-diborono- ijarsct.co.in

Mechanistic Investigations of Key Transformations

Identification of Intermediates and Transition States

There is no available research that identifies or characterizes intermediates and transition states in the chemical transformations of Acetanilide, 2',5'-diborono-. Mechanistic studies, which are essential for identifying such transient species, have not been published for this specific compound. While computational studies have been employed to investigate reaction mechanisms and transition states for other related chemical processes, such as phosphoryl transfer reactions, this level of investigation has not been applied to Acetanilide, 2',5'-diborono- according to the available literature.

Catalytic Applications of Acetanilide, 2 ,5 Diborono and Its Derivatives

Acetanilide (B955), 2',5'-diborono- as a Ligand in Metal-Catalyzed Processes

While there is no specific data on the use of Acetanilide, 2',5'-diborono- as a ligand, the presence of multiple coordination sites—the oxygen and nitrogen atoms of the acetamido group and the boron atoms—suggests its potential as a multidentate ligand for transition metal catalysis.

The design of boron-containing ligands is a growing area of research aimed at modulating the electronic and steric properties of metal catalysts. The incorporation of boron functionalities can significantly influence the catalytic performance. The synthesis of such ligands often involves multi-step procedures to introduce the boronic acid or boronate ester groups onto a scaffold containing other donor atoms. For Acetanilide, 2',5'-diborono-, a potential synthetic route could involve the C-H borylation of acetanilide, a reaction known to be directed by the acetamido group.

Boron-containing ligands can interact with transition metals in several ways. The boronic acid groups can act as Lewis acids, potentially cooperating with the metal center in substrate activation. Furthermore, the lone pair of electrons on the nitrogen and oxygen atoms of the acetanilide moiety can coordinate to a metal center. The specific coordination mode would depend on the metal, its oxidation state, and the reaction conditions.

Ligand FeaturePotential Role in CatalysisRelevant Metal Centers
Boronic Acid GroupsLewis acidic sites for substrate activation; potential for transmetalationPalladium, Rhodium, Iridium, Copper
Acetanilide MoietyN,O-chelation to metal center; directing group for C-H activationPalladium, Rhodium, Ruthenium
Aryl BackbonePlatform for tuning steric and electronic propertiesVarious transition metals

The development of chiral ligands is central to asymmetric catalysis. While Acetanilide, 2',5'-diborono- is achiral, its derivatives could be rendered chiral by introducing stereocenters on the acetanilide backbone or by synthesizing atropisomeric analogues. Such chiral diboronic acid-functionalized ligands could find applications in a variety of enantioselective transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The boronic acid groups could play a crucial role in substrate binding and orientation, thereby influencing the stereochemical outcome of the reaction. There are currently no published examples of Acetanilide, 2',5'-diborono- or its derivatives being used in asymmetric catalysis.

Role in Directing Group Assisted C-H Functionalization

The acetanilide group is a well-established directing group for ortho-C-H functionalization reactions. This directing ability, coupled with the presence of boronic acid groups, suggests that Acetanilide, 2',5'-diborono- could be involved in interesting C-H functionalization catalysis, either as a substrate, a ligand, or a catalyst itself.

The acetamido group is known to direct the ortho-C-H borylation of arenes. rsc.orgnih.govrsc.orgrsc.org Palladium-catalyzed C-H borylation of acetanilides has been shown to proceed with high regioselectivity. nih.gov This directing effect is attributed to the formation of a palladacycle intermediate, where the metal coordinates to the amide oxygen and activates a proximate C-H bond. It is conceivable that the synthesis of Acetanilide, 2',5'-diborono- could be achieved through such a directed C-H borylation strategy. The reaction typically employs a palladium catalyst and a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction conditions, such as the choice of oxidant and additives, can influence the efficiency of the borylation. rsc.org

Table of Acetanilide-Directed C-H Borylation Examples:

SubstrateCatalystBorylating AgentProductReference
AcetanilidePd(OAc)₂B₂pin₂2-Borylacetanilide rsc.org
4-Methoxyacetanilide[Ir(cod)OMe]₂/dtbpyHBpin2-Boryl-4-methoxyacetanilide rsc.org

The two boronic acid groups in Acetanilide, 2',5'-diborono- could engage in cooperative catalysis with a metal center or another functional group. nih.gov Boronic acids are known to act as Lewis acids and can activate substrates containing Lewis basic sites, such as carbonyls or alcohols. In a metal-catalyzed reaction where a derivative of Acetanilide, 2',5'-diborono- acts as a ligand, one or both boronic acid groups could interact with the substrate, bringing it into proximity with the metal center and lowering the activation energy of a subsequent transformation. This type of bifunctional catalysis, where both the metal and a ligand-based functional group participate in the catalytic cycle, is a powerful strategy for developing highly efficient and selective catalysts. nih.gov For instance, arylboronic acids have been shown to cooperatively catalyze dehydrative condensation reactions with other co-catalysts. nih.govresearchgate.netscispace.com

Organocatalytic Applications

Arylboronic acids have emerged as versatile organocatalysts for a range of chemical transformations. nih.govrsc.org They can act as Lewis acid catalysts, activating electrophiles, or as Brønsted acid catalysts. The presence of two boronic acid moieties in Acetanilide, 2',5'-diborono- suggests its potential as a bifunctional or cooperative organocatalyst. While no organocatalytic applications of this specific compound have been reported, the broader class of arylboronic acids has been successfully employed in reactions such as dehydrative condensations to form amides and esters, and in cycloaddition reactions. nih.govrsc.orgacs.org The amide functionality within Acetanilide, 2',5'-diborono- could also participate in catalysis through hydrogen bonding interactions with substrates.

Examples of Organocatalytic Reactions Mediated by Arylboronic Acids:

Reaction TypeCatalystSubstratesProductReference
Amide Synthesis3,4,5-Trifluorophenylboronic acidCarboxylic acid, AmineAmide acs.org
Dehydrative C-alkylationPentafluorophenylboronic acid1,3-Diketone, Benzylic alcoholAlkylated diketone researchgate.net
Ipso-hydroxylation3-Nitropyridine (co-catalyst)Arylboronic acidPhenol benthamdirect.com

Lewis Acid Catalysis by Boron Centers

Organoboron compounds, particularly arylboronic acids, are recognized for their utility as Lewis acid catalysts. nih.gov The boron atom in these molecules possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base. This interaction is the cornerstone of its catalytic activity.

The catalytic processes typically exploit the Lewis acidity of the trivalent boron, which allows for the reversible formation of covalent bonds, most commonly with oxygen or nitrogen atoms in substrate molecules. nih.gov This interaction activates the substrate towards subsequent chemical transformations. For instance, boronic acids can activate carboxylic acids by forming an acyloxyboronic acid intermediate, which facilitates reactions such as esterification and amidation. nih.gov Similarly, they can activate alcohols and carbonyl compounds. nih.govacs.org

In the context of Acetanilide, 2',5'-diborono-, the two boronic acid [-B(OH)₂] groups on the phenyl ring would be the active centers for Lewis acid catalysis. The presence of two such groups could potentially lead to cooperative catalytic effects or allow the molecule to act as a bidentate Lewis acid, binding to two sites on a substrate or to two different substrate molecules. The acetamido group (-NHCOCH₃) on the ring could also influence the catalytic activity through electronic effects, potentially modulating the Lewis acidity of the boron centers.

Table 1: Potential Lewis Acid Catalyzed Reactions for Acetanilide, 2',5'-diborono-

Reaction TypeSubstrate ActivatedPotential Product
EsterificationCarboxylic AcidEster
AmidationCarboxylic AcidAmide
Aldol ReactionCarbonyl Compoundβ-Hydroxy Ketone/Aldehyde
Diels-Alder ReactionDienophileCycloalkene

This table is hypothetical and based on the known reactivity of other arylboronic acids.

Supramolecular Catalysis Involving Borono Groups

Supramolecular catalysis is a field where the catalytic process is influenced by the formation of larger, organized structures held together by non-covalent interactions. mdpi.com Boronic acids are particularly useful in this area due to their ability to form reversible covalent bonds with diols, including sugars and other polyols. georganics.sk This interaction can be used to assemble complex supramolecular structures.

The two boronic acid groups of Acetanilide, 2',5'-diborono- make it a prime candidate for applications in supramolecular catalysis. It could act as a linker or a building block for the self-assembly of larger architectures such as cages, capsules, or polymers. doaj.org These self-assembled structures can create confined microenvironments where chemical reactions can occur with enhanced rates or selectivities, mimicking enzymatic catalysis. mdpi.com

For example, Acetanilide, 2',5'-diborono- could be used to construct a catalytic host that encapsulates specific guest molecules, bringing them into close proximity and orienting them for a reaction. The acetamido group could further contribute to the assembly through hydrogen bonding, adding another layer of control over the supramolecular structure. The reversible nature of the boronic ester bonds would also allow for the disassembly of the structure and release of the product.

Table 2: Potential Supramolecular Assemblies with Acetanilide, 2',5'-diborono-

Assembly TypeInteracting MoietyPotential Catalytic Application
Dimeric CapsuleDiolsStereoselective reactions within the cavity
Coordination PolymerPolyols, Pyridyl ligandsHeterogeneous catalysis
Molecular CageTriolsSize-selective catalysis

This table is hypothetical and based on the known supramolecular chemistry of other diboronic acids.

Computational and Theoretical Investigations of Acetanilide, 2 ,5 Diborono

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons, which dictates its chemical properties.

Conformational Analysis and Torsional Barriers of the Acetanilide (B955) Scaffold

Computational studies on acetanilide and its derivatives show that the molecule generally adopts a planar or near-planar conformation to maximize conjugation between the nitrogen lone pair and the aromatic ring. researchgate.networldscientific.com However, steric hindrance from substituents can force the acetamide (B32628) group out of the plane of the phenyl ring. usna.eduacs.org For Acetanilide, 2',5'-diborono-, the boronic acid group at the 2'-position (ortho) would likely introduce significant steric strain, leading to a notable dihedral angle between the plane of the amide group and the aromatic ring. usna.edu

The rotation around the N-C(carbonyl) bond leads to trans and cis isomers. DFT calculations consistently predict that the trans configuration, where the carbonyl oxygen and the phenyl ring are on opposite sides of the N-C bond, is significantly more stable. worldscientific.com The energy barrier for rotation around this bond is substantial, calculated to be around 14.8 kcal/mol for the parent acetanilide, indicating that the trans conformer is overwhelmingly favored at room temperature. worldscientific.com The presence of ortho-substituents can influence this barrier, but the trans preference is typically maintained. researchgate.net

The rotational barrier around the N-C(aryl) bond is generally lower. For related N-aryl amides, these barriers are often in the range of 2-10 kcal/mol, influenced by the electronic and steric nature of ortho-substituents. acs.orgnih.gov For Acetanilide, 2',5'-diborono-, the ortho boronic acid group would be expected to increase this barrier compared to unsubstituted acetanilide.

Table 1. Predicted Geometrical Parameters for trans-Acetanilide, 2',5'-diborono- (DFT B3LYP/6-31G(d))
ParameterPredicted ValueComment
N-C(aryl) Bond Length~1.42 ÅSlightly elongated due to steric hindrance from ortho-B(OH)₂ group.
N-C(carbonyl) Bond Length~1.37 ÅExhibits partial double bond character due to amide resonance. study.com
C=O Bond Length~1.24 ÅTypical for an amide carbonyl group. banglajol.info
C(aryl)-B Bond Length~1.56 ÅConsistent with typical aryl-boron bond lengths.
C(aryl)-N-C(carbonyl) Angle~128°Angle is widened to relieve steric strain.
Ring-Amide Dihedral Angle25-35°Twisted from planarity due to ortho-substituent steric repulsion. usna.eduacs.org

Electronic Properties of Boron-Carbon Bonds and Aromatic Ring

The two boronic acid [-B(OH)₂] groups significantly influence the electronic landscape of the molecule. Boronic acids are well-known Lewis acids due to the electron-deficient, sp²-hybridized boron atom which possesses a vacant p-orbital. scispace.comwikipedia.org This Lewis acidity allows them to interact with Lewis bases.

The boron atom is less electronegative than carbon, leading to a C-B bond that is polarized towards the carbon atom. However, the powerful electron-withdrawing effect of the two hydroxyl groups on each boron atom makes the -B(OH)₂ group a net electron-withdrawing substituent through an inductive effect. This effect is expected to decrease the electron density on the aromatic ring, particularly at the ortho and para positions relative to the boronic acid groups.

Simultaneously, the empty p-orbital on the boron can participate in π-conjugation with the aromatic ring, leading to a partial double bond character in the C-B bond. scispace.com This resonance effect involves the delocalization of π-electrons from the ring into the boron's vacant orbital. The acetamido group (-NHCOCH₃) is an activating group, donating electron density to the ring via resonance from the nitrogen lone pair. The interplay between the electron-donating acetamido group and the two electron-withdrawing diborono substituents creates a complex electronic environment that governs the molecule's reactivity, acidity, and spectroscopic properties. For instance, the reactivity of arylboronic acids in cross-coupling reactions is sensitive to the electronic nature of other ring substituents. researchgate.net

Reaction Mechanism Predictions and Energy Profiles

Theoretical modeling is invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways, transition states, and activation energies.

Elucidation of Rate-Determining Steps and Selectivity in Chemical Reactions

Acetanilide, 2',5'-diborono- is a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Computational studies on the Suzuki-Miyaura catalytic cycle have provided deep mechanistic insights. The key steps are oxidative addition, transmetalation, and reductive elimination. For many arylboronic acids, the transmetalation step—the transfer of the aryl group from boron to the palladium center—is considered the rate-determining step. nih.govacs.org

DFT calculations can model the intermediates and transition states of this process. The reaction often proceeds via a "boronate pathway," where a base activates the boronic acid to form a more nucleophilic boronate species [R-B(OH)₃]⁻, or an "oxo-palladium pathway," where a palladium-hydroxide complex reacts with the neutral boronic acid. acs.org The energy barrier for this step is sensitive to the ligands on the palladium catalyst, the nature of the base, and the electronic properties of the boronic acid. nih.govresearchgate.net

Another important reaction is protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond. nih.govnih.gov DFT-aided algorithms have been developed to predict the rate of protodeboronation, which can proceed through multiple pH-dependent pathways. nih.gov For a molecule like Acetanilide, 2',5'-diborono-, with an electron-donating group (acetamido) and electron-withdrawing boronic acid groups, the susceptibility to protodeboronation would be complex and predictable through such computational models.

Table 2. Hypothetical Calculated Activation Energies (ΔG‡) for Key Steps in a Suzuki-Miyaura Coupling Reaction
Reaction StepHypothetical ΔG‡ (kcal/mol)Significance
Oxidative Addition10 - 15Initial activation of the aryl halide by the Pd(0) catalyst.
Transmetalation15 - 25Often the rate-determining step; involves transfer of the aryl group from boron to palladium. acs.org
Reductive Elimination5 - 10Final step forming the C-C bond and regenerating the Pd(0) catalyst.

Computational Modeling of Catalytic Cycles

The entire catalytic cycle of reactions like the Suzuki-Miyaura coupling can be modeled using DFT to create a complete energy profile. bgu.ac.il These models help rationalize experimental observations, such as catalyst efficiency and product selectivity. For a diboronic acid, the reaction can occur sequentially at the two B(OH)₂ sites. Computational modeling can predict the relative reactivity of the 2'- and 5'-positions. The 2'-position is sterically more hindered and electronically influenced by the adjacent acetamido group, which could lead to different activation barriers for coupling at this site compared to the 5'-position.

By calculating the Gibbs free energy of all intermediates and transition states, a full reaction coordinate diagram can be constructed. bgu.ac.il This allows for the identification of the turnover-limiting step, which is the step with the highest energy barrier in the entire cycle. Such models are crucial for designing more efficient catalysts, for example, by modifying ligands to lower the energy of a specific transition state. nih.govacs.orgacs.org Heteroleptic catalyst systems, where two different ligands are used, can be designed and understood through computational modeling, revealing that each ligand may play a distinct role in different stages of the catalytic cycle, such as transmetalation or reductive elimination. acs.org

Advanced Spectroscopic and Structural Elucidation of Acetanilide, 2 ,5 Diborono

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial confirmation of a synthesized compound's elemental composition. iaph.es For Acetanilide (B955), 2',5'-diborono-, which has a molecular formula of C₈H₁₁B₂NO₃, the theoretical exact mass can be calculated with high precision. An HRMS instrument, such as an Orbitrap or time-of-flight (ToF) analyzer, measures the mass-to-charge ratio (m/z) of an ion to several decimal places.

The expected monoisotopic mass for the neutral molecule [M] is 191.0881 g/mol . In HRMS analysis, the compound is typically ionized to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The experimentally measured m/z value for this ion would be compared to the calculated theoretical value. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula, effectively ruling out other potential elemental compositions. Modern mass spectrometry provides powerful tools for identifying organic compounds of low to moderate molecular weight. iaph.es

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁵N) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A full assignment requires a suite of experiments, including the observation of ¹H, ¹³C, ¹¹B, and potentially ¹⁵N nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Acetanilide, 2',5'-diborono- would present several distinct signals. Based on the parent acetanilide structure, a singlet for the methyl (CH₃) protons would be expected around δ 2.2 ppm. wpmucdn.com A broad singlet corresponding to the amide proton (N-H) would also be present, with its chemical shift being highly dependent on solvent and concentration. The aromatic region would be the most complex, showing signals for the three protons on the substituted phenyl ring. The introduction of two boronic acid groups significantly influences the electronic environment, leading to shifts and coupling patterns that confirm the 2',5'-substitution pattern. These aromatic protons would likely appear as complex multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the amide group (typically δ 168-170 ppm), the methyl carbon (CH₃) (around δ 24 ppm), and the aromatic carbons. The carbons directly bonded to the boron atoms (C-B) would exhibit broad signals due to the quadrupolar nature of the boron nucleus and may be difficult to observe. The remaining aromatic carbon signals would be sharp and their chemical shifts would be used to confirm the substitution pattern.

¹¹B NMR Spectroscopy: ¹¹B NMR is crucial for confirming the presence and nature of the boronic acid functional groups. A single, broad signal is expected in the region of δ 20-30 ppm, which is characteristic of trigonal (sp²-hybridized) boronic acids or their corresponding boronate esters formed in situ with deuterated solvents like methanol-d₄. The width of the signal is a result of quadrupolar relaxation.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable insight into the electronic environment of the amide nitrogen. spectrabase.com Techniques like ¹H-¹⁵N HSQC can be employed to determine the chemical shift of the nitrogen atom, which is sensitive to conjugation and hydrogen bonding within the molecule.

Table 1: Predicted NMR Data for Acetanilide, 2',5'-diborono-

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity / Comments
¹H ~2.2 Singlet (3H, -CH₃)
7.0 - 8.5 Multiplets (3H, Ar-H)
Variable Broad Singlet (1H, N-H)
¹³C ~24 -CH₃
120 - 145 Aromatic carbons
Broad Aromatic C-B
~169 C=O (Amide)

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. frontiersin.org

Infrared (IR) Spectroscopy: The IR spectrum of Acetanilide, 2',5'-diborono- would display several key absorption bands.

N-H Stretch: A moderate to sharp band around 3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

Amide I (C=O Stretch): A strong, sharp absorption band around 1660-1680 cm⁻¹, characteristic of a secondary amide.

Amide II (N-H Bend): A strong band near 1550 cm⁻¹.

B-O Stretch: Strong, broad absorptions in the 1300-1400 cm⁻¹ region are characteristic of the B-O bonds in the boronic acid groups.

B-C Stretch: A weaker absorption around 1100-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for observing symmetric vibrations. researchgate.net For Acetanilide, 2',5'-diborono-, the symmetric "breathing" modes of the aromatic ring would produce strong signals. The B-C stretching vibration may also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 2: Key Vibrational Frequencies for Acetanilide, 2',5'-diborono-

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹)
Amide N-H Stretch ~3300
Amide C=O Stretch (Amide I) 1660 - 1680
Amide N-H Bend (Amide II) ~1550
Boronic Acid B-O Stretch 1300 - 1400

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. nih.gov If suitable single crystals of Acetanilide, 2',5'-diborono- can be grown, this technique can provide precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

Advanced Spectroscopic Techniques (e.g., 2D NMR, HRMS/MS) for Complex Structure Characterization

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Advanced techniques are often necessary for complete and unambiguous characterization.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assigning complex spectra. nih.gov

COSY (Correlation Spectroscopy): Maps the coupling relationships between protons (¹H-¹H), which is essential for tracing the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying the quaternary carbons (like the C=O and C-B carbons) and for confirming the connectivity between the acetyl group and the substituted phenyl ring.

HRMS/MS (Tandem Mass Spectrometry): Tandem mass spectrometry (HRMS/MS) provides further structural proof by analyzing the fragmentation patterns of the molecule. nih.gov In an MS/MS experiment, the parent ion (e.g., [M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern serves as a "fingerprint" for the molecule. For Acetanilide, 2',5'-diborono-, characteristic fragmentation pathways would likely include the loss of water (H₂O) from the boronic acid groups and the cleavage of the amide bond, leading to fragments corresponding to the acetyl cation and the 2,5-diboronoaniline moiety.

Table 3: List of Compounds

Compound Name
Acetanilide, 2',5'-diborono-
Acetanilide

Applications in Materials Science and Chemical Sensing

Incorporation into Polymer Architectures and Soft Materials

The bifunctionality of "Acetanilide, 2',5'-diborono-" makes it an attractive monomer for the synthesis of novel polymers. These boron-containing polymers can be designed to exhibit specific, desirable properties for a range of applications.

"Acetanilide, 2',5'-diborono-" can be envisioned as a versatile building block in polymer chemistry. Its two boronic acid moieties can participate in various polymerization reactions, such as condensation polymerization with diols or diamines, to form polyesters or polyamides, respectively. The acetanilide (B955) core can influence the solubility, thermal stability, and mechanical properties of the resulting polymer.

For instance, copolymerization of "Acetanilide, 2',5'-diborono-" with other monomers could lead to the synthesis of polymers with a tunable density of boronic acid groups along the polymer chain. This would allow for precise control over the material's properties and its responsiveness to specific stimuli. Phenylboronic acid-polymers (PBA-polymers) have garnered significant attention as potential stimuli-responsive materials for various biomedical applications. researchgate.netnih.gov

A key feature of polymers incorporating boronic acids is their ability to respond to changes in their environment, such as pH and the presence of diols like glucose. mdpi.comrsc.orgnih.govresearchgate.net This responsiveness stems from the equilibrium between the uncharged trigonal boronic acid and the charged tetrahedral boronate ester formed upon binding with a diol. mdpi.com This shift in charge and structure can induce macroscopic changes in the polymer, such as swelling or shrinking of a hydrogel. mdpi.com

Polymers synthesized from "Acetanilide, 2',5'-diborono-" could be engineered to form hydrogels that exhibit glucose-responsive behavior. Such materials have potential applications in self-regulated drug delivery systems, where the release of a therapeutic agent, like insulin (B600854), could be triggered by changes in blood glucose levels. rsc.orgresearchgate.net The reversible nature of the boronic acid-diol interaction is fundamental to the application of these polymers in the biomedical field. researchgate.netnih.gov

Table 1: Potential Stimuli-Responsive Behavior of Polymers Incorporating Acetanilide, 2',5'-diborono-
StimulusAnticipated ResponseUnderlying MechanismPotential Application
pH IncreaseIncreased hydrophilicity, swellingFormation of anionic boronate speciespH-responsive drug delivery, sensors
Presence of Diols (e.g., Glucose)Swelling or shrinking of hydrogelsFormation of reversible boronate estersGlucose-responsive insulin delivery systems
TemperaturePhase transition (if copolymerized with thermoresponsive monomers)Changes in polymer-solvent interactionsThermoresponsive hydrogels and surfaces

Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and defined geometry of "Acetanilide, 2',5'-diborono-" make it an excellent candidate as an organic linker for the construction of porous crystalline materials like MOFs and COFs.

In the synthesis of COFs, the boronic acid groups of "Acetanilide, 2',5'-diborono-" could undergo self-condensation or condensation with other polyol linkers to form stable, porous networks with regular structures. The resulting COFs would possess a high surface area and tunable porosity, making them suitable for a variety of applications. The introduction of monofunctional arylboronic acids into 3D COFs has been shown to improve the order and porosity of these materials. researchgate.net

Similarly, while less common, boronic acids can be used as linkers in the synthesis of MOFs. rsc.org The "Acetanilide, 2',5'-diborono-" could coordinate with metal ions or clusters to form extended three-dimensional structures. The functional groups on the acetanilide backbone could also be modified to further tune the properties of the resulting MOF.

The porous nature of MOFs and COFs makes them highly effective for the adsorption and separation of gases and small molecules. MOFs and COFs constructed using "Acetanilide, 2',5'-diborono-" as a linker would benefit from the presence of boronic acid groups within their pores. These boronic acid moieties can act as specific binding sites for molecules containing diol functionalities.

This property could be exploited for the selective adsorption and separation of saccharides, catechols, and other diol-containing compounds from complex mixtures. For example, a boronic acid-functionalized zirconium-based MOF has been shown to be effective for the complete adsorptive removal of Alizarin Red S dye, a catechol-based compound. researchgate.netresearchgate.net Furthermore, boronic acid grafted MOFs have demonstrated selective enrichment of cis-diol-containing compounds. nih.gov

Table 2: Potential Adsorption and Separation Applications of MOFs/COFs from Acetanilide, 2',5'-diborono-
Target Analyte ClassBinding MechanismPotential Application
Saccharides (e.g., glucose, fructose)Reversible boronate ester formationSeparation of sugars, glucose sensing
Glycoproteins and GlycansAffinity binding to cis-diol groupsEnrichment for proteomic and glycomic analysis
Catechols (e.g., dopamine, Alizarin dyes)Strong boronate ester formationRemoval of pollutants, neurotransmitter sensing

Chemosensing and Molecular Recognition Systems

The ability of boronic acids to interact with diols in a specific and reversible manner has led to their widespread use in the development of chemosensors. nih.gov "Acetanilide, 2',5'-diborono-" could be incorporated into various sensing platforms to detect biologically and environmentally important diol-containing molecules.

When a boronic acid binds to a diol, it can cause a change in the electronic properties of an attached fluorophore, leading to a change in fluorescence intensity or wavelength. rsc.org By attaching a suitable fluorophore to the acetanilide backbone of "Acetanilide, 2',5'-diborono-", a fluorescent sensor for saccharides could be developed. Such sensors are of great interest for monitoring blood glucose levels in diabetic patients. rsc.org

Furthermore, the two boronic acid groups of "Acetanilide, 2',5'-diborono-" could potentially bind to two separate diol moieties, allowing for the detection of larger molecules or the creation of cross-linked sensor assemblies. The unique properties of boronic acid functionality have made it an invaluable receptor for the specific recognition and detection of various species in real-world situations. mdpi.com

No Information Found for "Acetanilide, 2',5'-diborono-"

Following a comprehensive search of available scientific literature and databases, no specific information, research findings, or data could be located for the chemical compound "Acetanilide, 2',5'-diborono-".

The performed searches aimed to identify details regarding its applications in materials science and chemical sensing, particularly concerning its use in fluorescent probes and for the reversible binding of analytes. Despite employing various targeted search queries, no research articles, patents, or other scientific publications were found that describe the synthesis, characterization, or application of this specific molecule.

General information is available for the parent compound, acetanilide, and for the functional group, boronic acid. Boronic acids are well-documented for their utility in forming fluorescent probes and in the reversible binding and sensing of various analytes through Lewis acid-base interactions. However, the scientific literature does not appear to contain any studies that have incorporated two boronic acid groups onto the acetanilide scaffold at the 2' and 5' positions of the phenyl ring.

Consequently, it is not possible to provide the requested article with detailed, informative, and scientifically accurate content for the specified sections and subsections, as no data or research on "Acetanilide, 2',5'-diborono-" is available in the public domain. The creation of data tables and detailed research findings is therefore also not feasible.

It is possible that this compound is a novel chemical entity that has not yet been synthesized or reported in the scientific literature, or that it is referred to by a different nomenclature not readily identifiable through standard chemical database searches. Without any foundational information on "Acetanilide, 2',5'-diborono-", any attempt to generate the requested article would be speculative and would not adhere to the principles of scientific accuracy.

Future Directions and Emerging Research Avenues for Acetanilide, 2 ,5 Diborono

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of boronic acids are often complex, multi-step processes. Integrating these syntheses with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. ucc.ieresearchgate.net Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, provides precise control over reaction parameters such as temperature, pressure, and reaction time. ucc.ie This level of control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. ucc.ie

For a molecule like Acetanilide (B955), 2',5'-diborono-, a flow-based system could enable the sequential functionalization of the two boronic acid groups with high precision, a task that can be challenging in traditional batch synthesis. Automated synthesis platforms, which combine robotics with chemical reactors, could further accelerate the discovery of novel derivatives. google.comillinois.eduunimi.it By systematically varying reactants and conditions, these platforms can rapidly generate libraries of compounds for screening in drug discovery or materials science applications. unimi.itrsc.org The iterative nature of these automated processes, involving cycles of deprotection, coupling, and purification, is well-suited for the modular construction of complex molecules from building blocks like Acetanilide, 2',5'-diborono-. google.comillinois.edu

Table 1: Comparison of Batch vs. Flow Synthesis for Diboronic Acid Derivatives

Feature Batch Synthesis Flow Chemistry
Reaction Control Limited precision High precision over temperature, pressure, time
Safety Higher risk with hazardous reagents Enhanced safety profile
Scalability Challenging Straightforward
Reproducibility Can be variable High

| Multi-step Synthesis | Requires isolation of intermediates | Can be telescoped into a single process |

Exploration of Novel Photochemical and Electrochemical Transformations

Recent advancements in photochemistry and electrochemistry are providing new, powerful tools for the synthesis and transformation of organoboron compounds. bohrium.comrsc.orgrsc.org Photochemical methods, which use light to initiate chemical reactions, have been successfully applied to the borylation of various organic molecules. nih.govacs.org These reactions often proceed under mild conditions and can offer unique reactivity patterns compared to traditional thermal methods. nih.gov For Acetanilide, 2',5'-diborono-, photochemical activation could enable novel C-H borylation reactions or facilitate unique coupling chemistries at the boronic acid sites. acs.org The use of visible light to control boronic acid-ester equilibria also presents an exciting avenue for developing photoswitchable materials or biologically active molecules. chemrxiv.org

Electrochemistry, which utilizes electrical current to drive chemical reactions, has emerged as a green and powerful alternative for the synthesis and functionalization of organoboron compounds. bohrium.comrsc.orgrsc.orgresearchgate.net Electrochemical methods can avoid the use of stoichiometric oxidants or reductants, leading to more sustainable processes. rsc.org The electrochemical generation of aryl radicals from organoboron reagents has been shown to be a versatile method for forming new carbon-heteroatom bonds. nih.gov Applying these electrochemical strategies to Acetanilide, 2',5'-diborono- could lead to the efficient synthesis of a wide range of functionalized derivatives with potential applications in pharmaceuticals and materials science. bohrium.comrsc.org Pulsed electrosynthesis, in particular, has shown promise in overcoming challenges associated with the electrochemical transformation of aromatic organoboron compounds. nih.gov

Development of Sustainable and Economically Viable Synthetic Routes

The development of sustainable and economically viable synthetic routes is a critical aspect of modern chemistry. For a compound like Acetanilide, 2',5'-diborono-, this involves exploring greener solvents, catalysts, and starting materials. One approach is to utilize eco-friendly catalysts, such as those derived from plant extracts, for the synthesis of the acetanilide backbone. ttwrdcs.ac.in The use of benign and inexpensive catalysts, like magnesium sulfate (B86663) in glacial acetic acid, for acetylation reactions also aligns with the principles of green chemistry. ijtsrd.comijtsrd.com

Atom economy is another key principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. nih.gov Developing synthetic routes with high atom economy minimizes waste and improves cost-effectiveness. sphinxsai.com For the borylation steps, moving away from traditional methods that may use harsh reagents towards more sustainable alternatives like decarboxylative borylation, which uses abundant carboxylic acids as starting materials, is a promising direction. drugdiscoverytrends.com This technique, which employs cheap nickel catalysts, could provide a more practical and efficient way to synthesize boronic acids. drugdiscoverytrends.com

Table 2: Green Chemistry Metrics for Synthetic Route Evaluation

Metric Description Goal for Sustainable Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 Maximize
E-Factor (Total weight of waste / weight of product) Minimize
Process Mass Intensity (PMI) (Total mass in a process / mass of product) Minimize

| Solvent/Catalyst Selection | Environmental impact of solvents and catalysts | Use of green, renewable, and non-toxic options |

Advanced Theoretical Studies and Machine Learning in Reaction Prediction and Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Advanced theoretical studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like Acetanilide, 2',5'-diborono-. researchgate.netdntb.gov.ua These computational models can help in understanding reaction mechanisms and predicting the outcomes of new transformations, thereby guiding experimental efforts.

Q & A

Q. What are the optimal synthetic routes for preparing 2',5'-diborono-acetanilide, and how can its purity be validated?

Methodological Answer: The synthesis of 2',5'-diborono-acetanilide can be adapted from classic acetanilide derivatization protocols. For example, nucleophilic borylation using palladium-catalyzed Miyaura conditions may introduce boronic ester groups at the 2' and 5' positions . Post-synthesis, purity validation should include:

  • Chromatography : HPLC or TLC with UV-vis detection to confirm homogeneity.
  • Spectroscopy : 1H^{1}\text{H} and 11B^{11}\text{B} NMR to verify substitution patterns and boron integration.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks.
  • Elemental Analysis : Quantify boron content via ICP-MS to ensure stoichiometric accuracy .

Q. How does the stability of 2',5'-diborono-acetanilide vary under different pH and temperature conditions?

Methodological Answer: Stability studies should employ accelerated degradation protocols:

  • pH Variation : Dissolve the compound in buffered solutions (pH 2–12) and monitor decomposition via UV spectroscopy over 24–72 hours.
  • Thermal Stress : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
  • Kinetic Modeling : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using first-order kinetics.
    Reference acetanilide’s known instability in acidic conditions (e.g., hydrolysis to aniline and acetic acid) as a baseline for comparison.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2',5'-diborono-acetanilide in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: To investigate reactivity:

  • Substrate Screening : Test coupling with diverse aryl halides under varying Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)).
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and boron coordination geometry.
    Contradictions in catalytic efficiency may arise from steric hindrance at the 2' and 5' positions, requiring crystallographic validation .

Q. How can computational methods predict the aqueous solubility and bioavailability of 2',5'-diborono-acetanilide?

Methodological Answer: Use in silico tools to estimate physicochemical properties:

  • Solubility Prediction : Employ COSMO-RS or Abraham solvation models with input from experimental logP values.
  • Bioavailability : Simulate membrane permeability via PAMPA assays or MD simulations of lipid bilayer interactions.
  • ADMET Profiling : Utilize platforms like SwissADME or ADMETlab to predict toxicity risks, referencing acetanilide’s low NOAEL (7 mg/kg/day) .

Q. How should researchers address contradictions in reported spectroscopic data for borono-acetanilide derivatives?

Methodological Answer: Resolve discrepancies through:

  • Standardized Protocols : Adopt IUPAC guidelines for NMR calibration (e.g., external referencing to BF3_3·OEt2_2 for 11B^{11}\text{B} NMR).
  • Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for peer benchmarking.
  • Error Analysis : Quantify instrumental uncertainty (e.g., ±0.1 ppm for NMR) and batch variability in synthesis .

Key Considerations for Research Design

  • Ethical Reporting : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
  • Contradiction Management : Document raw data transparently and apply statistical rigor (e.g., Grubbs’ test for outliers) .
  • Safety Protocols : Handle boron derivatives in fume hoods due to potential hydrolytic release of boric acid .

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